N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3-amino-2,2-dimethylpropionamide, which can be synthesized from hydroxymethyl trimethylacetic acid through esterification, protection, and ammonolysis
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. Key steps include the use of readily available raw materials, efficient reaction conditions, and purification techniques to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron powder, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethylpropionamide: Shares the amino and dimethylpropyl groups but lacks the nitrobenzene sulfonamide group.
N-(3-Amino-2,2-dimethylpropyl)-N-methylpropanamide: Similar structure but with different functional groups.
Uniqueness
The presence of the nitrobenzene sulfonamide group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and biological activity .
Properties
Molecular Formula |
C12H19N3O4S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-(3-amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,8-13)9-14(3)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7H,8-9,13H2,1-3H3 |
InChI Key |
BUVYCMMVPRGGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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